molecular formula C14H16O5 B1234786 trans-Coniferyl alcohol diacetate

trans-Coniferyl alcohol diacetate

Cat. No.: B1234786
M. Wt: 264.27 g/mol
InChI Key: KCODNVFFXXYJPA-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-coniferyl alcohol diacetate is a phenyl acetate that is the diacetate derivative of coniferol. It is a monomethoxybenzene and a member of phenyl acetates. It derives from a coniferol.

Scientific Research Applications

Biosynthesis and Decomposition of Lignin

  • trans-Coniferyl alcohol is pivotal in both the biosynthesis and thermal decomposition of lignin. In the context of newsprint burning, it forms a significant portion of methoxyphenols in smoke, indicating its role in the degradation of lignin materials under thermal stress (Kjällstrand & Petersson, 2000).

Synthesis and Analytical Characterization

  • The compound has been synthesized on a large scale from ferulic acid, showcasing its potential as an antioxidant and a model compound in lignin chemistry. This synthesis, leading to both coniferyl alcohol and its thiol derivative, is significant for studying sulfur chemistry in technical lignins (Amer et al., 2019).

Role in Wood Formation and Lignification

  • Coniferin, a glucoside of trans-coniferyl alcohol, is a major metabolite in conifers and plays a crucial role as a storage precursor for gymnosperm lignin. It is suggested as a biochemical indicator for wood formation in conifers, linking trans-coniferyl alcohol derivatives to the developmental processes of plant lignification (Förster, Pommer, & Savidge, 2000).

Metabolic Profiling and Enzymatic Activity

  • Studies on tobacco xylem have revealed the significant contribution of atypical cinnamyl alcohol dehydrogenase (CAD1) to the synthesis of coniferyl alcohol, emphasizing its role in lignin composition and plant structural integrity (Damiani et al., 2005).

Bioconversion and Biotechnological Applications

  • Biotechnological advancements have enabled the conversion of eugenol to coniferyl alcohol using engineered Escherichia coli, showcasing the potential for sustainable production of this compound for various applications, including biosynthesis of valuable derivatives (Zhou et al., 2021).

Properties

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

[(E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enyl] acetate

InChI

InChI=1S/C14H16O5/c1-10(15)18-8-4-5-12-6-7-13(19-11(2)16)14(9-12)17-3/h4-7,9H,8H2,1-3H3/b5-4+

InChI Key

KCODNVFFXXYJPA-SNAWJCMRSA-N

Isomeric SMILES

CC(=O)OC/C=C/C1=CC(=C(C=C1)OC(=O)C)OC

SMILES

CC(=O)OCC=CC1=CC(=C(C=C1)OC(=O)C)OC

Canonical SMILES

CC(=O)OCC=CC1=CC(=C(C=C1)OC(=O)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Coniferyl alcohol diacetate
Reactant of Route 2
Reactant of Route 2
trans-Coniferyl alcohol diacetate
Reactant of Route 3
Reactant of Route 3
trans-Coniferyl alcohol diacetate
Reactant of Route 4
Reactant of Route 4
trans-Coniferyl alcohol diacetate
Reactant of Route 5
Reactant of Route 5
trans-Coniferyl alcohol diacetate
Reactant of Route 6
Reactant of Route 6
trans-Coniferyl alcohol diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.